molecular formula C15H19N B12833776 4-(4,4-Dimethylcyclohexyl)benzonitrile

4-(4,4-Dimethylcyclohexyl)benzonitrile

Cat. No.: B12833776
M. Wt: 213.32 g/mol
InChI Key: RRLHVYRYULQPND-UHFFFAOYSA-N
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Description

4-(4,4-Dimethylcyclohexyl)benzonitrile is an organic compound characterized by a benzonitrile group attached to a cyclohexyl ring with two methyl groups at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-Dimethylcyclohexyl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4,4-dimethylcyclohexanone and benzonitrile.

    Grignard Reaction: The 4,4-dimethylcyclohexanone undergoes a Grignard reaction with phenylmagnesium bromide to form the corresponding alcohol.

    Dehydration: The alcohol is then dehydrated to form the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the hydrogenation process.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, often using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzonitriles.

Scientific Research Applications

4-(4,4-Dimethylcyclohexyl)benzonitrile has several applications in scientific research:

    Materials Science: Used as a precursor in the synthesis of liquid crystals and polymers.

    Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of various pharmaceutical compounds.

    Biological Studies: Employed in studies related to receptor binding and enzyme inhibition.

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethylcyclohexyl)benzonitrile involves its interaction with specific molecular targets:

    Receptor Binding: The compound can bind to certain receptors, influencing their activity and leading to various biological effects.

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

    4-(4-Ethylcyclohexyl)benzonitrile: Similar in structure but with an ethyl group instead of two methyl groups.

    4-(4-Methylcyclohexyl)benzonitrile: Contains a single methyl group on the cyclohexyl ring.

Uniqueness: 4-(4,4-Dimethylcyclohexyl)benzonitrile is unique due to the presence of two methyl groups, which can influence its steric and electronic properties, potentially leading to different reactivity and applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

4-(4,4-dimethylcyclohexyl)benzonitrile

InChI

InChI=1S/C15H19N/c1-15(2)9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-6,14H,7-10H2,1-2H3

InChI Key

RRLHVYRYULQPND-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C2=CC=C(C=C2)C#N)C

Origin of Product

United States

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